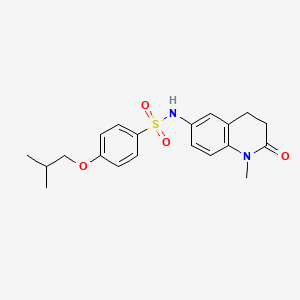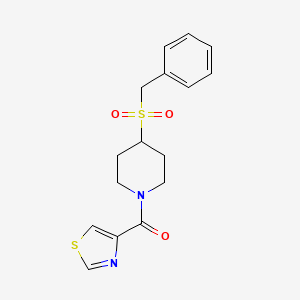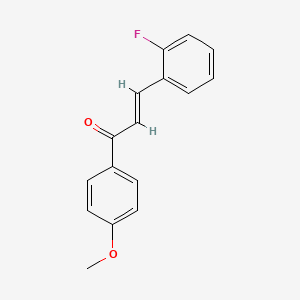![molecular formula C23H14N2O4 B2816951 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide CAS No. 477556-04-0](/img/structure/B2816951.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important and find use in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
Benzoxazole derivatives can be synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . For example, benzoxazolyl aniline can be used as a privileged scaffold of a series of (3-benzoxazole-2-yl) phenylamine derivatives .Molecular Structure Analysis
The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Benzoxazole derivatives have reactive sites which allow for functionalization . They can undergo various chemical reactions to form different compounds with potential biological activities .Physical and Chemical Properties Analysis
Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation and Docking Studies : Compounds with benzoxazole and carboxamide groups have been synthesized and evaluated for their antimicrobial properties. Such studies also involve molecular docking to predict the interactions between these compounds and biological targets, providing insights into their potential mechanisms of action (Talupur, Satheesh, & Chandrasekhar, 2021).
Fluorescent Properties for Bioimaging : Benzoxazole derivatives have been synthesized with fluorescent properties, which makes them potential candidates for bioimaging applications. The ability of these compounds to absorb and emit light at specific wavelengths can be utilized in studying biological systems (Phatangare et al., 2013).
Synthesis and Photophysical Characterization : Research has been conducted on synthesizing and characterizing the photophysical properties of benzoxazole derivatives. Understanding these properties can contribute to their application in materials science and optical technologies (Padalkar et al., 2011).
Chemical Synthesis and Structure-Activity Relationships : The synthesis of benzoxazole derivatives and the study of their structure-activity relationships provide valuable information for the development of new compounds with enhanced biological or chemical properties (Kuroita et al., 1996).
Wirkmechanismus
Target of Action
Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also target cancer cells.
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of the bcr-abl protein, which is integral to the development of chronic myeloid leukemia (cml) . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles in in silico studies . This suggests that this compound might also have favorable ADME properties, impacting its bioavailability.
Result of Action
Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also have significant cytotoxic effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide involves the condensation of 3-(1,3-benzoxazol-2-yl)aniline with 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid, followed by the acylation of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "3-(1,3-benzoxazol-2-yl)aniline", "4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid", "acetic anhydride", "DMF", "triethylamine", "DCM", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 3-(1,3-benzoxazol-2-yl)aniline (1.0 equiv) and 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid (1.1 equiv) in DMF and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water and extract with DCM. Wash the organic layer with NaHCO3 solution and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 3: Dissolve the resulting intermediate in DCM and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into ice-cold water and extract with DCM. Wash the organic layer with NaHCO3 solution and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of DCM and methanol as the eluent.", "Step 6: Recrystallize the purified product from a suitable solvent to obtain N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide as a white solid." ] } | |
CAS-Nummer |
477556-04-0 |
Molekularformel |
C23H14N2O4 |
Molekulargewicht |
382.375 |
IUPAC-Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14N2O4/c26-21-16-8-1-3-10-19(16)28-13-17(21)22(27)24-15-7-5-6-14(12-15)23-25-18-9-2-4-11-20(18)29-23/h1-13H,(H,24,27) |
InChI-Schlüssel |
CPWZMPRRKASAJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2816874.png)
![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)



![2,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B2816885.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2816887.png)
![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)


